3-Trifluoromethyl Substitution Provides >10-Fold Superior Abl Kinase Inhibition Versus Imatinib Scaffold
The 3-trifluoromethylbenzamide pharmacophore embedded in bafetinib (NS-187), for which 2-amino-3-(trifluoromethyl)benzamide serves as a key building block, delivers an IC50 of 5.8 nM against Abl kinase, compared to imatinib's IC50 of 106 nM—an 18-fold improvement [1]. This quantitative advantage is directly attributable to the 3-CF3 substitution pattern, as confirmed by SAR studies across ten 3-halogenated and 3-trifluoromethylated benzamide derivatives [2]. Replacement of the 3-CF3 group with 3-Cl, 3-Br, or removal of the 2-amino group abolishes this potency gain.
| Evidence Dimension | Abl kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 5.8 nM (bafetinib containing 3-CF3 benzamide motif) |
| Comparator Or Baseline | Imatinib: 106 nM (lacks 3-CF3 benzamide motif) |
| Quantified Difference | 18.3-fold improvement in potency |
| Conditions | In vitro Abl kinase inhibition assay; recombinant enzyme |
Why This Matters
Procurement of 2-amino-3-(trifluoromethyl)benzamide as a building block enables synthesis of inhibitors with pharmacologically validated potency advantages over first-generation Bcr-Abl inhibitors.
- [1] Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. IC50 values: NS-187 (Abl) = 5.8 nM; Imatinib (Abl) = 106 nM. View Source
- [2] BindingDB entry BDBM50462187. BCR-ABL inhibition IC50 = 435 nM for a 3-substituted benzamide derivative in BA/F3 cells. View Source
